molecular formula C8H6ClN3 B13912623 3-Chloro-5-cyclopropylpyrazine-2-carbonitrile CAS No. 2704571-51-5

3-Chloro-5-cyclopropylpyrazine-2-carbonitrile

Cat. No.: B13912623
CAS No.: 2704571-51-5
M. Wt: 179.60 g/mol
InChI Key: AUGIPFGGEVMITH-UHFFFAOYSA-N
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Description

3-Chloro-5-cyclopropylpyrazine-2-carbonitrile is a heterocyclic compound with the molecular formula C8H6ClN3. This compound is characterized by a pyrazine ring substituted with a chlorine atom at the 3-position, a cyclopropyl group at the 5-position, and a nitrile group at the 2-position. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-cyclopropylpyrazine-2-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chloropyrazine-2-carbonitrile with cyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-cyclopropylpyrazine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile, products like 3-amino-5-cyclopropylpyrazine-2-carbonitrile or 3-alkoxy-5-cyclopropylpyrazine-2-carbonitrile can be formed.

    Oxidation Products: Oxidized derivatives with additional functional groups.

    Cyclization Products: Fused heterocyclic compounds

Scientific Research Applications

3-Chloro-5-cyclopropylpyrazine-2-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-5-cyclopropylpyrazine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5-cyclopropylpyrazine-2-carbonitrile is unique due to the presence of both chlorine and cyclopropyl substituents, which confer distinct chemical reactivity and biological activity. The combination of these groups enhances its versatility as a synthetic intermediate and its potential as a bioactive molecule .

Properties

CAS No.

2704571-51-5

Molecular Formula

C8H6ClN3

Molecular Weight

179.60 g/mol

IUPAC Name

3-chloro-5-cyclopropylpyrazine-2-carbonitrile

InChI

InChI=1S/C8H6ClN3/c9-8-6(3-10)11-4-7(12-8)5-1-2-5/h4-5H,1-2H2

InChI Key

AUGIPFGGEVMITH-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CN=C(C(=N2)Cl)C#N

Origin of Product

United States

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